molecular formula C19H22ClN5O2 B2572015 N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234849-12-7

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Numéro de catalogue B2572015
Numéro CAS: 1234849-12-7
Poids moléculaire: 387.87
Clé InChI: CXJCAJCJZCVJNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor of a protein kinase that plays a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis.

Applications De Recherche Scientifique

Sigma-1 Receptor Antagonists for Neuropathic Pain Treatment

Research has demonstrated the effectiveness of novel compounds, including those based on the pyrimidine scaffold, as potent sigma-1 receptor (σ1R) antagonists. These antagonists have shown significant pharmacological activity against neuropathic pain. One study highlighted the synthesis and biological evaluation of these compounds, identifying a derivative with a high binding affinity to the σ1R receptor and notable σ-1/2 selectivity. This compound exhibited dose-dependent antinociceptive effects in neuropathic pain models without causing motor impairments, suggesting its potential as a new class of drugs for treating neuropathic pain (Yu Lan et al., 2014).

Neuropeptide Y Y1 Receptor Antagonists for Obesity Treatment

Another study focused on the synthesis and evaluation of novel benzimidazoles (BI) as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. The research found that specific substitutions on the benzimidazole scaffold significantly increased affinity for the Y1 receptor, with one compound demonstrating 400-fold more potency than previous derivatives. This high selectivity for the Y1 receptor over other NPY receptors suggests the therapeutic potential of these BI antagonists in obesity treatment (H. Zarrinmayeh et al., 1998).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides were described in research exploring potential antidepressant and nootropic agents. The study identified compounds with significant antidepressant activity and nootropic activity, highlighting the potential of the 2-azetidinone skeleton as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016).

Propriétés

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c20-16-5-2-1-4-15(16)13-24-18(27)17(26)23-12-14-6-10-25(11-7-14)19-21-8-3-9-22-19/h1-5,8-9,14H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJCAJCJZCVJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.